Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
Description
The compound Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (CAS: 603947-50-8) is a heterocyclic acetamide derivative featuring a 1,2,4-triazinoindole core substituted with a methoxy group at position 8 and a thioether-linked acetamide moiety with an N-propyl chain .
Properties
Molecular Formula |
C15H17N5O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C15H17N5O2S/c1-3-6-16-12(21)8-23-15-18-14-13(19-20-15)10-7-9(22-2)4-5-11(10)17-14/h4-5,7H,3,6,8H2,1-2H3,(H,16,21)(H,17,18,20) |
InChI Key |
MOFZBZMMMVXBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves the reaction of 8-methoxy-2H-1,2,4-triazino[5,6-B]indole with a suitable thiol reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with N-propylacetamide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using column chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Alkylated indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibits significant antimicrobial properties. Its derivatives have been studied for their effectiveness against various bacterial and fungal strains. For instance:
- In vitro Studies : A series of compounds related to triazinoindoles have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Potential
The structural similarities of Acetamide derivatives to known anticancer agents suggest potential applications in cancer therapy. Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the triazinoindole moiety is believed to facilitate interactions with biological targets involved in tumor growth regulation.
Enzyme Inhibition
Acetamide derivatives have been investigated for their ability to inhibit specific enzymes linked to disease processes. For example:
- Cyclooxygenase Inhibition : Some compounds derived from this class have exhibited significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This suggests potential use in anti-inflammatory therapies .
Interaction with Biological Targets
The unique functional groups present in Acetamide allow it to interact with various biological receptors and enzymes. This interaction can lead to modulation of signaling pathways that are critical in various physiological processes, making it a candidate for drug development targeting specific diseases.
Pesticidal Properties
Emerging studies suggest that Acetamide may possess pesticidal properties due to its ability to disrupt biological processes in pests. Research is ongoing to evaluate its effectiveness as a biopesticide, which could provide an environmentally friendly alternative to synthetic pesticides.
Case Studies
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The primary structural differentiators of the target compound are the 8-methoxy group on the triazinoindole ring and the N-propyl chain on the acetamide moiety. Below is a comparative analysis with analogs from the literature:
Biological Activity
Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex compound with significant potential in pharmacology, particularly due to its structural features that suggest various biological activities. This article provides a comprehensive overview of its biological activity, including its potential anticancer and antimicrobial properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H17N5O2S
- Molecular Weight : 331.39 g/mol
- CAS Number : 603947-47-3
- Functional Groups : The compound contains an acetamide group, a methoxy group, and a triazinoindole moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that Acetamide derivatives exhibit significant antimicrobial activity. The structural components of the compound suggest interactions with biological targets such as enzymes and receptors involved in microbial metabolism. Preliminary studies have shown that these compounds can inhibit the growth of various bacterial strains.
Anticancer Activity
The anticancer potential of Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has been investigated in several studies. The following table summarizes key findings related to its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation and migration |
| HepG2 (Liver Cancer) | 12.0 | Disruption of cell cycle and induction of necrosis |
These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle disruption.
Case Studies
-
Study on MCF7 Cell Line :
- A study conducted by researchers demonstrated that Acetamide derivatives significantly inhibited the proliferation of MCF7 cells with an IC50 value of 10.5 µM. The mechanism involved mitochondrial-mediated apoptosis, highlighting the compound's potential as a therapeutic agent in breast cancer treatment.
- Research on A549 Cells :
The mechanisms underlying the biological activities of Acetamide are still being elucidated but may include:
- Enzyme Inhibition : The triazinoindole structure may interact with enzymes involved in cancer cell metabolism.
- Receptor Modulation : Potential binding to specific receptors could alter signaling pathways associated with cell growth and survival.
Q & A
Q. What synthetic methodologies are optimal for preparing this compound and validating its purity?
Answer:
- Copper-catalyzed cycloaddition is a common approach for triazinoindole-thioacetamide derivatives. For example, alkyne-azide click reactions (e.g., Cu(OAc)₂ catalysis in t-BuOH/H₂O) yield intermediates, followed by thioetherification with propylamine .
- Validation: Use HPLC (≥95% purity threshold) and LCMS (e.g., [M+H]+ analysis). Batch-specific purity data must align with Certificates of Analysis (e.g., ≥98% in ) .
Q. How to characterize its structural integrity using spectroscopic techniques?
Answer:
- 1H/13C NMR: Key signals include δ ~5.4 ppm (–SCH2–), δ ~8.3 ppm (indole protons), and δ ~167 ppm (acetamide C=O) .
- IR: Confirm thioether (–C–S–, ~1250 cm⁻¹) and methoxy (–OCH3, ~2830 cm⁻¹) groups .
- HRMS: Match calculated vs. observed masses (e.g., ±0.001 Da tolerance) .
Table 1: Representative NMR Data for Analogous Compounds
| Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |
|---|---|---|---|
| 8-Methoxy | 3.78 (s, 3H, –OCH3) | 167.12 (C=O) | |
| N-Propyl | 1.02 (t, 3H, –CH3) | 35.91 (–SCH2–) |
Intermediate Research Questions
Q. How to evaluate its biological activity in cancer-related pathways?
Answer:
Q. What solvent systems and concentrations are optimal for in vitro studies?
Answer:
- Solubility: DMSO (≥23.5 mg/mL), avoid aqueous buffers due to precipitation .
- Working concentration: ≤10 µM to minimize cytotoxicity artifacts .
Advanced Research Questions
Q. How to resolve contradictions in degradation efficiency across cell lines?
Answer:
Q. How to design SAR studies for improving target selectivity?
Answer:
- Modify substituents:
- Assay panels: Test against CDK1/2/9 and non-kinase targets (e.g., SIRT2) to assess selectivity .
Table 2: Substituent Effects on Degradation Efficiency
| Substituent | Degradation (%) | Cell Line | Source |
|---|---|---|---|
| 8-Methoxy | 85 | HEK293T | |
| 8-Bromo | 92 | HeLa | |
| N-Propyl | 78 | Jurkat |
Methodological Challenges
Q. How to address batch-to-batch variability in biological activity?
Answer:
Q. What computational tools predict binding modes with CDK12-cyclin K?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
